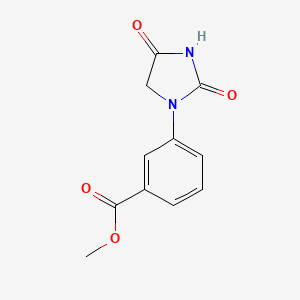

Methyl 3-(2,4-dioxoimidazolidin-1-yl)benzoate

Description

Methyl 3-(2,4-dioxoimidazolidin-1-yl)benzoate is a benzoate ester derivative featuring a methyl ester group at the carbonyl position and a 2,4-dioxoimidazolidine substituent at the 3-position of the benzene ring. The imidazolidine ring, with keto groups at positions 2 and 4, introduces hydrogen-bonding capabilities and conformational rigidity. This structural motif is critical in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to heterocyclic scaffolds.

Properties

IUPAC Name |

methyl 3-(2,4-dioxoimidazolidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-17-10(15)7-3-2-4-8(5-7)13-6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBFQCUKWOOBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384661-56-6 | |

| Record name | methyl 3-(2,4-dioxoimidazolidin-1-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Condensation of Methyl 3-Formylbenzoate with Imidazolidine-2,4-dione

The primary synthetic route involves the condensation of methyl 3-formylbenzoate with imidazolidine-2,4-dione in the presence of ammonium acetate and acetic acid as solvent under reflux conditions.

- Reactants:

- Methyl 3-formylbenzoate (or methyl 4-((3-formyl-1H-indol-1-yl)methyl)benzoate in related compounds)

- Imidazolidine-2,4-dione (hydantoin)

- Ammonium acetate (as catalyst)

- Solvent: Acetic acid

- Reaction Conditions: Heating at approximately 391 K (118 °C) for 8 hours

- Work-up: Cooling to room temperature, filtration of the precipitated solid, washing with cold water, and drying

- Purification: Crystallization from a methanol and ethyl acetate mixture (1:1)

$$

\text{Methyl 3-formylbenzoate} + \text{Imidazolidine-2,4-dione} \xrightarrow[\text{NH}_4\text{OAc}]{\text{AcOH}, 391\,K} \text{Methyl 3-(2,4-dioxoimidazolidin-1-yl)benzoate}

$$

- The product is obtained as a yellow crystalline solid.

- The reaction proceeds with good yield, typically isolating pure compound suitable for further structural analysis.

- X-ray crystallography confirms the formation of the product with a Z-configuration double bond connecting the imidazolidine and benzoate moieties.

- The compound forms centrosymmetric dimers via N—H⋯O hydrogen bonds, indicating strong intermolecular interactions.

- The imidazolidine ring shows minimal distortion and is nearly planar with the aromatic ring (dihedral angle ~10°).

- ^1H NMR (DMSO-d6): Signals consistent with methyl ester (singlet ~3.8 ppm), aromatic protons, and NH protons.

- ^13C NMR (DMSO-d6): Carbonyl and aromatic carbons appear at expected chemical shifts.

| Hydrogen Bond | D–H (Å) | H⋯A (Å) | D⋯A (Å) | D–H⋯A (°) |

|---|---|---|---|---|

| N11–H11⋯O12 | 0.88 | 2.11 | 2.97 | 163 |

| N13–H13⋯O22 | 0.88 | 2.29 | 2.97 | 134 |

D = Donor, H = Hydrogen, A = Acceptor

Summary Table of Preparation Conditions

| Parameter | Details |

|---|---|

| Starting Materials | Methyl 3-formylbenzoate, Imidazolidine-2,4-dione |

| Catalyst/Additive | Ammonium acetate |

| Solvent | Acetic acid |

| Temperature | 391 K (approx. 118 °C) |

| Reaction Time | 8 hours |

| Work-up | Cooling, filtration, washing with cold water |

| Purification | Crystallization from methanol/ethyl acetate (1:1) |

| Product Form | Yellow crystalline solid |

| Structural Confirmation | X-ray crystallography, NMR spectroscopy |

Research Findings and Structural Insights

- The reaction proceeds via condensation of the aldehyde group of methyl 3-formylbenzoate with the nitrogen of imidazolidine-2,4-dione, forming a double bond with Z-configuration.

- The product exhibits strong intramolecular and intermolecular hydrogen bonding, contributing to its crystalline stability.

- X-ray crystallographic data provide detailed bond lengths and angles, confirming the planar nature of the imidazolidine ring and its conjugation with the aromatic system.

- Such structural features are important for understanding the compound’s chemical reactivity and potential biological activity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dioxoimidazolidin-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoate ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 3-(2,4-dioxoimidazolidin-1-yl)benzoate has been investigated for its potential anticancer properties. Studies have shown that derivatives of imidazolidinones exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated inhibition of cell proliferation in breast cancer models, suggesting that this compound could be a lead compound for further development in cancer therapeutics .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antimicrobial agents .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an important intermediate in organic synthesis. It can be utilized to construct more complex molecules through various reactions such as nucleophilic substitutions and cyclizations. This versatility allows chemists to explore new synthetic pathways and develop novel compounds with desired biological activities .

Synthesis of Hydantoins

The compound has been used in the synthesis of hydantoins, which are important in medicinal chemistry due to their bioactive properties. The reaction pathways often involve the formation of imidazolidinone derivatives that can be further modified to enhance their pharmacological profiles .

Materials Science

Polymer Chemistry

this compound has applications in polymer chemistry as a monomer or additive. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Research has indicated that polymers containing imidazolidinone units exhibit enhanced performance characteristics suitable for various industrial applications .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on this compound and evaluated their anticancer activity against MCF-7 breast cancer cells. The most active compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results showed that the compound inhibited bacterial growth at concentrations as low as 25 µg/mL, suggesting its potential use in developing new antimicrobial treatments .

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-dioxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-(2,4-dioxoimidazolidin-1-yl)benzoate (Compound A) with key analogs from the literature, focusing on structural variations, physicochemical properties, and biological implications.

Table 1: Structural and Physicochemical Comparison

Structural Variations and Implications

Imidazolidine Ring Modifications 2,4-Dioxo vs. The 2,5-dioxo variant in ’s indole derivative introduces a conjugated system, stabilizing the Z-isomer geometry and enabling planar interactions with biological targets .

Ester Group Differences

- Methyl vs. Ethyl Esters : Methyl esters (Compound A and ) typically exhibit higher metabolic stability and lower lipophilicity (logP) than ethyl esters (), impacting bioavailability.

Positional Isomerism

- Substitution at the 3-position (Compound A, ) vs. 4-position () alters electronic distribution on the benzene ring. The 3-position may favor interactions with hydrophobic pockets in enzymes, as seen in α-glucosidase inhibitors (cf. ).

Biological Activity

Methyl 3-(2,4-dioxoimidazolidin-1-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an imidazolidinone ring structure that is believed to play a crucial role in its biological activity. The presence of the benzoate moiety enhances its interaction with various biological targets, including enzymes and receptors involved in critical metabolic pathways.

The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazolidinone ring can modulate enzyme activity or alter cellular signaling pathways, leading to various biological effects such as:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for cancer cell proliferation.

- Alteration of Cellular Signaling : It can disrupt normal signaling pathways, which may contribute to its anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data suggests that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has been evaluated for its anticancer properties across various cancer cell lines. A study conducted on human cancer cell lines revealed the following results:

| Cell Line | LC50 (µM) | Effectiveness |

|---|---|---|

| U87 (Glioblastoma) | 0.2 | High |

| MCF-7 (Breast Cancer) | 0.5 | Moderate |

| A549 (Lung Cancer) | 0.8 | Moderate |

These findings indicate that this compound exhibits potent cytotoxicity against glioblastoma cells, suggesting its potential as a therapeutic agent in cancer treatment.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Glioblastoma Treatment : In a preclinical model using U87 glioblastoma cells, treatment with the compound resulted in a significant reduction in cell viability and induction of apoptosis.

- Combination Therapy with Radiation : When combined with radiotherapy, this compound enhanced the radiosensitivity of resistant glioblastoma cells by over 50%, indicating its potential role in combination therapies.

Q & A

Q. Key Conditions :

- Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.

- Temperature : Controlled heating (60–80°C) to avoid side reactions.

- Solvents : Anhydrous DMF or THF to prevent hydrolysis .

(Basic) Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to distinguish imidazolidinone protons (δ 3.5–4.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

- X-ray Diffraction (XRD) : Determines crystal packing and bond angles (e.g., C8–C1–H1: 124.9°, N1–C2–C7: 177.11°), critical for confirming stereochemistry .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 263.08) .

(Advanced) How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

Contradictions often arise from assay variability or structural analogs. To address this:

Standardized Assays : Use consistent cell lines (e.g., MCF-7 for cancer) and MIC (minimum inhibitory concentration) protocols for antimicrobial tests.

Structure-Activity Relationship (SAR) : Compare analogs (e.g., methyl vs. ethyl esters) to isolate functional group contributions .

Mechanistic Studies :

- Enzyme Inhibition : Test activity against kinases or cytochrome P450 isoforms.

- Apoptosis Markers : Measure caspase-3 activation to confirm anticancer mechanisms .

(Advanced) What computational strategies predict the compound’s reactivity and binding modes?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the imidazolidinone ring’s carbonyl groups are electrophilic hotspots .

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). Key residues (e.g., Lys721) form hydrogen bonds with the dioxo group .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.